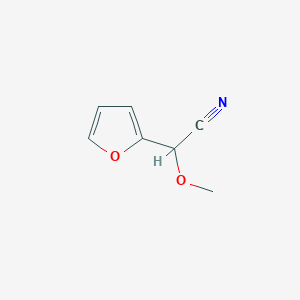

2-(furan-2-yl)-2-methoxyacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(furan-2-yl)-2-methoxyacetonitrile” likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “methoxy” part refers to a functional group consisting of a methyl group bound to oxygen, and “acetonitrile” refers to a nitrile group attached to a methyl group .

Synthesis Analysis

While the specific synthesis pathway for “2-(furan-2-yl)-2-methoxyacetonitrile” isn’t available, furan compounds can generally be synthesized from carbohydrates, including pentoses and hexoses, through a series of dehydration reactions . The methoxy and acetonitrile groups could potentially be introduced through subsequent reactions .Molecular Structure Analysis

The molecular structure of “2-(furan-2-yl)-2-methoxyacetonitrile” would likely consist of a furan ring with a methoxy group and an acetonitrile group attached to the 2-position of the ring .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis

While the specific physical and chemical properties of “2-(furan-2-yl)-2-methoxyacetonitrile” aren’t available, furan is a colorless, volatile liquid with a boiling point of 31.36°C . The introduction of methoxy and acetonitrile groups would likely affect these properties.Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including “2-(furan-2-yl)-2-methoxyacetonitrile”, have been studied for their antibacterial activity . They have shown effectiveness against both gram-positive and gram-negative bacteria . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Synthesis of Chiral Furans

Furan platform chemicals (FPCs) can be economically synthesized from biomass . This includes the synthesis of chiral furans, which have a variety of applications in the chemical industry .

Synthesis of Furan-2-Carbaldehyde-d

“2-(furan-2-yl)-2-methoxyacetonitrile” can potentially be used in the synthesis of Furan-2-Carbaldehyde-d . This compound has various applications in scientific research .

Synthesis of Nitrofurantoin Analogues

Furan and pyrazole scaffolds, which can be derived from “2-(furan-2-yl)-2-methoxyacetonitrile”, can be used in the synthesis of nitrofurantoin analogues . These analogues have potential applications in medicinal chemistry .

Mécanisme D'action

Target of Action

Furan derivatives, to which this compound belongs, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas , suggesting a wide range of potential targets.

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The interaction of these compounds with their targets can lead to various changes, depending on the specific derivative and target involved.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of reactions . For instance, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with furan derivatives .

Result of Action

Furan derivatives have been associated with a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Orientations Futures

Propriétés

IUPAC Name |

2-(furan-2-yl)-2-methoxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYLOUFFYPKGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-2-methoxyacetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)

![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)

![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)

![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)

![7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423867.png)